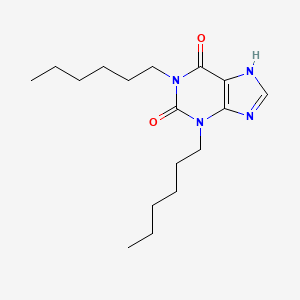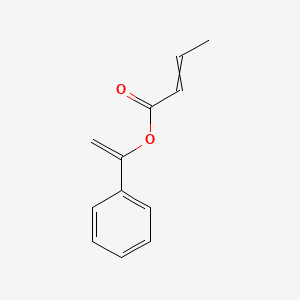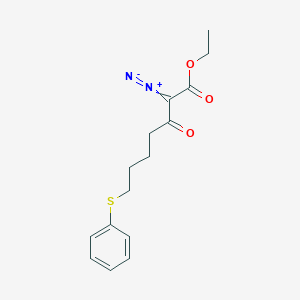
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate is a complex organic compound with a unique structure that includes a diazonium group, an ethoxy group, and a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate typically involves the reaction of heptanoic acid derivatives with diazonium salts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include ethyl esters and phenylsulfanyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazonium groups into molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfanyl)hept-2-en-3-olate involves the interaction of its diazonium group with various molecular targets. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is exploited in synthetic chemistry to create complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-ethoxy-1-oxo-7-(phenylthio)hept-2-en-3-olate: Similar structure but with a phenylthio group instead of phenylsulfanyl.
2-Diazonio-1-ethoxy-1-oxo-7-(phenylsulfonyl)hept-2-en-3-olate: Contains a phenylsulfonyl group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
110361-70-1 |
|---|---|
Formule moléculaire |
C15H18N2O3S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
ethyl 2-diazo-3-oxo-7-phenylsulfanylheptanoate |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-15(19)14(17-16)13(18)10-6-7-11-21-12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 |
Clé InChI |
UCYIBMJUDCXRTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])C(=O)CCCCSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



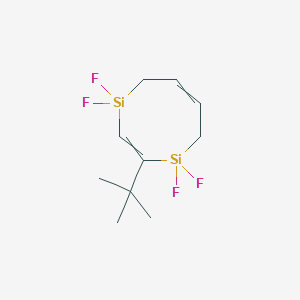
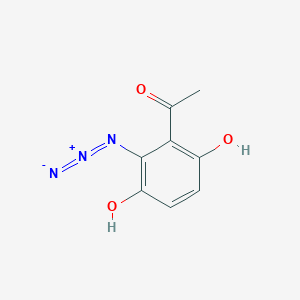
![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
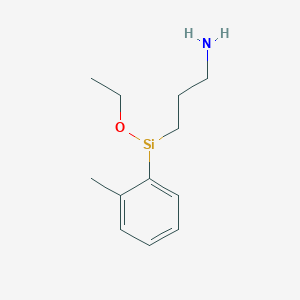


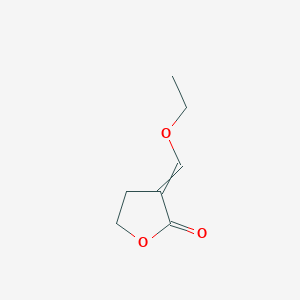
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
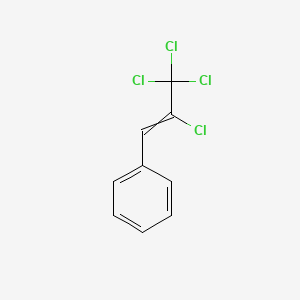

![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
